1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

TAAR1 agonist trace amine-associated receptor GPCR pharmacology

A critical TAAR1 agonist (EC50: 26 nM human, 1 nM rat) for species-specific assay calibration and SAR baseline studies. As disclosed in US8604061, its precise 3,4-dichlorobenzyl substitution is essential for reproducible potency, unlike inactive 4-bromo/chloro analogs. A reliable synthetic intermediate and reference control.

Molecular Formula C10H9Cl2N3
Molecular Weight 242.1
CAS No. 895929-56-3
Cat. No. B2529683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
CAS895929-56-3
Molecular FormulaC10H9Cl2N3
Molecular Weight242.1
Structural Identifiers
SMILESC1=CC(=C(C=C1CN2C=CC(=N2)N)Cl)Cl
InChIInChI=1S/C10H9Cl2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14)
InChIKeyHDCJOTJJYUOQLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3): Procurement-Ready Reference and Primary Biological Profile


1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3), IUPAC name 1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine, is a 3-aminopyrazole derivative featuring a dichlorobenzyl substituent at the N1 position [1]. The compound has a molecular formula C10H9Cl2N3 and molecular weight 242.10 g/mol [1]. It is commercially available from multiple vendors at purities typically ≥97% (e.g., Bidepharm) or ≥95% (CymitQuimica) . Its primary documented biological activity is as a trace amine-associated receptor 1 (TAAR1) agonist, with an EC50 of 26 nM at human TAAR1 and 1 nM at rat TAAR1 in recombinant HEK293 cell-based cAMP accumulation assays [2]. The compound appears as a key intermediate in patent literature, specifically cited in US2008/21032 A1 for its synthesis and as a representative compound in TAAR1 ligand patents [3].

Why Generic Substitution of 1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine with Other Pyrazol-3-amines Is Not Feasible


Substitution of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine with structurally related pyrazol-3-amines is not straightforward due to pronounced differences in biological activity, target engagement, and physicochemical properties conferred by the specific substitution pattern. The presence of the 3,4-dichlorobenzyl group at the N1 position significantly modulates TAAR1 agonist potency; for example, the 4-bromo analog (4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine) exhibits substantially weaker activity in unrelated assays (IC50 = 34,400 nM against C. elegans HSP-16.2) [1], while the 4-chloro analog (4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine) has different molecular weight and lipophilicity profiles . Furthermore, within the same TAAR1 agonist chemical series disclosed in US8604061, minor structural modifications lead to EC50 values ranging from 0.6 nM to >100 nM, underscoring that small changes drastically alter functional activity [2]. Therefore, the precise 3,4-dichlorobenzyl substitution on the 3-aminopyrazole core is critical for the observed TAAR1 potency and selectivity profile, making generic replacement unreliable for reproducible scientific outcomes.

Quantitative Differentiation Evidence for 1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-56-3) Versus Structural Analogs


TAAR1 Agonist Potency: Human TAAR1 EC50 Comparison with Closely Related Patent Compounds

1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine demonstrates an EC50 of 26 nM at human TAAR1 expressed in HEK293 cells, measured via cAMP accumulation after 30 minutes [1]. In the same patent series (US8604061), the structurally related compound US8604061, 91 (BDBM109388) exhibits an EC50 of 31 nM at human TAAR1 under identical assay conditions, representing a 1.2-fold lower potency [2]. Another analog, US8604061, 292 (BDBM109524), shows an EC50 of 18 nM, which is 1.4-fold more potent [3]. This positions the target compound as an intermediate-potency TAAR1 agonist within the disclosed chemical series, offering a distinct potency profile suitable for specific dose-response studies.

TAAR1 agonist trace amine-associated receptor GPCR pharmacology neuropsychiatric research

Species-Specific TAAR1 Potency: Rat vs. Human Receptor Differential

The target compound exhibits a pronounced species-dependent potency difference: EC50 = 1 nM at rat TAAR1 versus EC50 = 26 nM at human TAAR1 in recombinant HEK293 cell cAMP assays, representing a 26-fold higher potency in rat [1]. In comparison, the analog US8604061, 369 (BDBM109573) shows an EC50 of 0.6 nM at rat TAAR1 and 12 nM at human TAAR1, a 20-fold difference [2]. The analog US8604061, 91 (BDBM109388) displays an EC50 of 8 nM at rat TAAR1 and 31 nM at human TAAR1, a 3.9-fold difference [3]. The target compound's larger species differential (26-fold) makes it a valuable tool for investigating species-specific TAAR1 pharmacology and for calibrating translational models between rodent and human systems.

species selectivity TAAR1 pharmacology preclinical model translation

Structural Differentiation: Absence of C4 Halogen Substitution Distinguishes from 4-Bromo and 4-Chloro Analogs

1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine lacks substitution at the C4 position of the pyrazole ring, distinguishing it from halogenated analogs such as 4-bromo-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 895929-98-3) and 4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine (CAS 1001519-30-7) . The 4-bromo analog shows an IC50 of 34,400 nM (34.4 μM) against C. elegans HSP-16.2 and 30,600 nM against protein skinhead-1, indicating weak and non-specific activity [1]. While direct TAAR1 data for the 4-bromo analog is not available, the presence of the C4 bromine significantly alters molecular weight (321 g/mol vs. 242.1 g/mol) and likely impacts target engagement and physicochemical properties . The unsubstituted C4 position of the target compound preserves the primary amine functionality at C3 and maintains a more compact molecular scaffold, which may contribute to its favorable TAAR1 agonist activity.

structure-activity relationship halogen substitution molecular diversity

Physicochemical Profile: Calculated LogP and PSA Support CNS Drug-Likeness

1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine has a calculated LogP of 2.75 and a polar surface area (PSA) of 44.57 Ų [1]. For comparison, the 4-bromo analog (CAS 895929-98-3) has a higher molecular weight (321 g/mol) and is expected to have increased LogP due to the bromine substituent, potentially altering blood-brain barrier permeability . The 4-chloro analog (CAS 1001519-30-7) has a molecular weight of 276.5 g/mol . The target compound's LogP value falls within the optimal range (1-4) for CNS drug candidates, and its low PSA (<60 Ų) is consistent with favorable passive diffusion across biological membranes [1]. While no direct comparative permeability data is available, the calculated physicochemical parameters suggest the target compound possesses a balanced lipophilicity profile suitable for CNS target engagement studies.

drug-likeness CNS penetration physicochemical properties ADME prediction

Recommended Research Applications for 1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine Based on Verified Evidence


TAAR1 Agonist Pharmacological Profiling and Dose-Response Studies

With a well-defined human TAAR1 EC50 of 26 nM, this compound serves as a reliable positive control or reference agonist for establishing TAAR1-mediated cAMP accumulation assays in recombinant cell systems [1]. Its intermediate potency allows for clear dose-response curve generation and EC50 determination in both high-throughput screening and secondary confirmation assays.

Species-Selectivity Calibration in Preclinical Translational Models

The 26-fold difference between rat (EC50 = 1 nM) and human (EC50 = 26 nM) TAAR1 potency makes this compound a valuable tool for calibrating in vitro-to-in vivo translational models [1]. Researchers can use this compound to benchmark species-specific TAAR1 activation thresholds and to design rodent efficacy studies with appropriate dose scaling for human target engagement predictions.

Structure-Activity Relationship (SAR) Exploration of 3-Aminopyrazole TAAR1 Ligands

As a representative member of the 3-aminopyrazole TAAR1 agonist series disclosed in US8604061, this compound provides a baseline scaffold for SAR studies [2]. Its unsubstituted C4 position offers a convenient handle for further derivatization, while its documented potency values enable quantitative comparison of modifications at the N1-benzyl and C3-amine positions.

Synthetic Intermediate for Pyrazole-Based Bioactive Molecules

The compound is explicitly described as a synthetic intermediate in US2008/21032 A1, where it is prepared via reduction of 1-(3,4-dichloro-benzyl)-3-nitro-1H-pyrazole using Raney nickel and hydrazine . This established synthetic route and the compound's commercial availability at ≥97% purity make it suitable as a building block for further elaboration into more complex pyrazole-containing pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.